
3-(Chloromethyl)-5-(methanesulfonyl)-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(Chlorométhyl)-5-(méthanesulfonyl)-1,2,4-thiadiazole est un composé chimique appartenant à la classe des thiadiazoles. Les thiadiazoles sont des composés hétérocycliques contenant à la fois du soufre et de l'azote dans leur structure cyclique. Ce composé particulier se caractérise par la présence d'un groupe chlorométhyle et d'un groupe méthanesulfonyle liés au cycle thiadiazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(Chlorométhyl)-5-(méthanesulfonyl)-1,2,4-thiadiazole implique généralement la réaction de matières premières appropriées dans des conditions contrôlées. Une méthode courante implique la chlorométhylation du 5-(méthanesulfonyl)-1,2,4-thiadiazole en utilisant des agents chlorométhylants tels que l'éther méthylique chlorométhylique ou le chloroformiate de chlorométhyle. La réaction est généralement effectuée en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium à basse température pour assurer la sélectivité et le rendement.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour l'efficacité, le rendement et la sécurité, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour contrôler précisément les paramètres de réaction.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(Chlorométhyl)-5-(méthanesulfonyl)-1,2,4-thiadiazole peut subir divers types de réactions chimiques, notamment :
Réactions de substitution : Le groupe chlorométhyle peut être substitué par des nucléophiles tels que des amines, des thiols ou des alcools.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques, bien que ces réactions soient moins fréquentes.
Réactions d'addition : Le groupe méthanesulfonyle peut participer à des réactions d'addition avec des nucléophiles.
Réactifs et conditions courantes
Nucléophiles : Amines, thiols, alcools.
Catalyseurs : Acides de Lewis comme le chlorure d'aluminium.
Solvants : Dichlorométhane, chloroforme ou autres solvants non polaires.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution du groupe chlorométhyle par une amine conduirait à un dérivé de 3-(aminométhyl)-5-(méthanesulfonyl)-1,2,4-thiadiazole.
Applications de la recherche scientifique
Le 3-(Chlorométhyl)-5-(méthanesulfonyl)-1,2,4-thiadiazole a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie : Investigé pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et antifongiques.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de molécules avec des cibles biologiques spécifiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 3-(Chlorométhyl)-5-(méthanesulfonyl)-1,2,4-thiadiazole dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, conduisant à l'inhibition ou à l'activation de voies spécifiques. Les cibles moléculaires et les voies exactes impliquées nécessiteraient des études biochimiques détaillées.
Applications De Recherche Scientifique
3-(Chloromethyl)-5-(methanesulfonyl)-1,2,4-thiadiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-5-(methanesulfonyl)-1,2,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Composés similaires
5-(Méthanesulfonyl)-1,2,4-thiadiazole : Manque le groupe chlorométhyle.
3-(Chlorométhyl)-1,2,4-thiadiazole : Manque le groupe méthanesulfonyle.
3-(Méthyl)-5-(méthanesulfonyl)-1,2,4-thiadiazole : A un groupe méthyle au lieu d'un groupe chlorométhyle.
Unicité
Le 3-(Chlorométhyl)-5-(méthanesulfonyl)-1,2,4-thiadiazole est unique en raison de la présence à la fois des groupes chlorométhyle et méthanesulfonyle, qui confèrent une réactivité chimique spécifique et une activité biologique potentielle. Cette combinaison de groupes fonctionnels en fait un intermédiaire précieux en chimie synthétique et un composé intéressant dans divers domaines de recherche.
Propriétés
Numéro CAS |
828934-76-5 |
|---|---|
Formule moléculaire |
C4H5ClN2O2S2 |
Poids moléculaire |
212.7 g/mol |
Nom IUPAC |
3-(chloromethyl)-5-methylsulfonyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C4H5ClN2O2S2/c1-11(8,9)4-6-3(2-5)7-10-4/h2H2,1H3 |
Clé InChI |
ZNKVZYWDORWPCR-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NC(=NS1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol]](/img/structure/B12549890.png)
![6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine](/img/structure/B12549897.png)

![1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B12549915.png)
![2-[2-(3,4,5-Trimethoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B12549916.png)
![7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12549920.png)
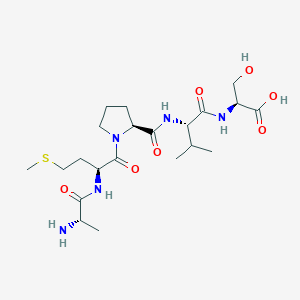
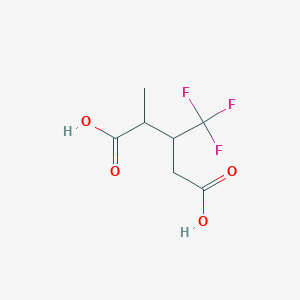
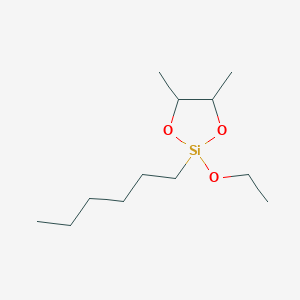
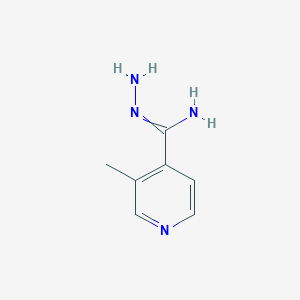
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12549941.png)

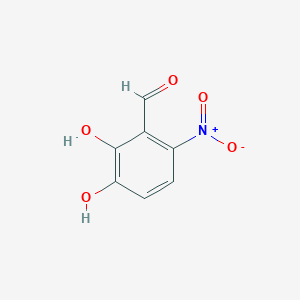
![2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B12549960.png)
